1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is an organic compound known for its unique structure, which combines a benzotriazole moiety with a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate typically involves the reaction of benzotriazole with a pyridine derivative under specific conditions. One common method includes:
Starting Materials: Benzotriazole and pyridine.
Reaction Conditions: The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion.
Procedure: Benzotriazole is reacted with a pyridine derivative in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of perchloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets, such as enzymes or cellular membranes. The benzotriazole moiety can interact with nucleophilic sites, while the pyridinium ion can facilitate the compound’s solubility and transport within biological systems. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzene
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrole
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazole
Uniqueness
Compared to similar compounds, 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is unique due to the presence of the pyridinium ion, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N4.ClHO4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOWRUIYZAVFI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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